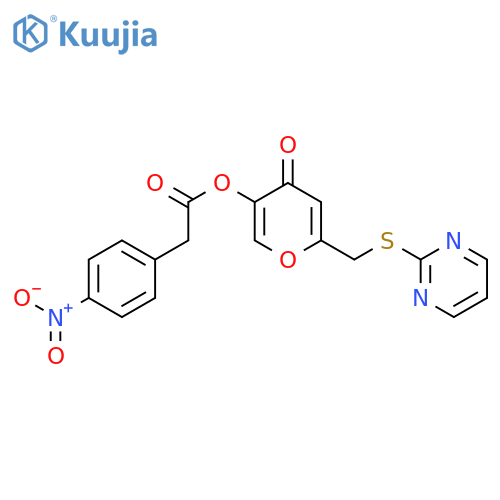

Cas no 877637-45-1 (4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 2-(4-nitrophenyl)acetate)

4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 2-(4-nitrophenyl)acetate 化学的及び物理的性質

名前と識別子

-

- 4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 2-(4-nitrophenyl)acetate

- [4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-nitrophenyl)acetate

- SR-01000020489-1

- 877637-45-1

- F2510-0250

- AB00687570-01

- 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(4-nitrophenyl)acetate

- SR-01000020489

- AKOS024654881

- 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-nitrophenyl)acetate

-

- インチ: 1S/C18H13N3O6S/c22-15-9-14(11-28-18-19-6-1-7-20-18)26-10-16(15)27-17(23)8-12-2-4-13(5-3-12)21(24)25/h1-7,9-10H,8,11H2

- InChIKey: IDDAXHYIFYEQBX-UHFFFAOYSA-N

- ほほえんだ: C(OC1C(=O)C=C(CSC2=NC=CC=N2)OC=1)(=O)CC1=CC=C([N+]([O-])=O)C=C1

計算された属性

- せいみつぶんしりょう: 399.05250632g/mol

- どういたいしつりょう: 399.05250632g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 9

- 重原子数: 28

- 回転可能化学結合数: 7

- 複雑さ: 661

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 150Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 2-(4-nitrophenyl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2510-0250-5mg |

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-nitrophenyl)acetate |

877637-45-1 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2510-0250-15mg |

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-nitrophenyl)acetate |

877637-45-1 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2510-0250-30mg |

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-nitrophenyl)acetate |

877637-45-1 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2510-0250-40mg |

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-nitrophenyl)acetate |

877637-45-1 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2510-0250-3mg |

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-nitrophenyl)acetate |

877637-45-1 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2510-0250-100mg |

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-nitrophenyl)acetate |

877637-45-1 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2510-0250-10mg |

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-nitrophenyl)acetate |

877637-45-1 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2510-0250-5μmol |

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-nitrophenyl)acetate |

877637-45-1 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2510-0250-20mg |

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-nitrophenyl)acetate |

877637-45-1 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2510-0250-25mg |

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-(4-nitrophenyl)acetate |

877637-45-1 | 90%+ | 25mg |

$109.0 | 2023-05-16 |

4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 2-(4-nitrophenyl)acetate 関連文献

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 2-(4-nitrophenyl)acetateに関する追加情報

Introduction to 4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 2-(4-nitrophenyl)acetate (CAS No. 877637-45-1) in Modern Chemical and Pharmaceutical Research

The compound 4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 2-(4-nitrophenyl)acetate, identified by its CAS number 877637-45-1, represents a significant advancement in the realm of chemical and pharmaceutical innovation. This heterocyclic derivative has garnered considerable attention due to its unique structural features and promising biological activities, making it a subject of intense research interest in recent years.

At the core of this compound's appeal lies its intricate molecular architecture, which integrates several pharmacophoric elements. The presence of a pyran ring system, functionalized with an oxo group at the 4-position and a methyl group at the 6-position, provides a stable scaffold for further derivatization. The linkage of this system to a pyrimidin-2-ylsulfanyl moiety introduces a sulfur-rich moiety that is known to enhance binding affinity to biological targets. Additionally, the ester functionality at the 3-position of the pyran ring, coupled with an acetoxy group at the 2-position of the phenyl ring, further diversifies its potential interactions with biological receptors.

Recent studies have highlighted the compound's potential as an inhibitor in various disease models. Specifically, research has demonstrated its ability to modulate enzymes involved in inflammatory pathways, making it a candidate for therapeutic applications in conditions such as arthritis and autoimmune disorders. The pyrimidin-2-ylsulfanyl group, in particular, has been shown to engage with cysteine residues in target proteins, thereby disrupting pathological signaling cascades. This mechanism of action aligns with emerging trends in drug discovery, where structure-based design is leveraged to optimize potency and selectivity.

The nitrophenyl substituent on the acetoxy group adds another layer of complexity to the compound's pharmacological profile. Nitroaromatic compounds are well-documented for their ability to induce oxidative stress in specific enzymatic environments, which can be exploited to target overactive pathways in diseases like cancer. Preliminary in vitro assays have suggested that this derivative exhibits dose-dependent inhibition of kinases associated with tumor proliferation, indicating its potential as an anticancer agent. However, further investigation is required to fully elucidate its safety profile and optimize dosing regimens.

From a synthetic chemistry perspective, 4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 2-(4-nitrophenyl)acetate exemplifies the sophistication achievable through multi-step organic synthesis. The integration of heterocyclic chemistry with functional group transformations requires meticulous planning to ensure regioselectivity and yield optimization. Advances in catalytic methods have enabled more efficient routes to this compound, reducing reliance on hazardous reagents and improving sustainability in drug development processes.

The compound's relevance extends beyond its immediate pharmacological applications. Its unique structural motifs make it a valuable scaffold for structure-based drug design (SBDD), where computational modeling is used to predict interactions with biological targets. By leveraging high-throughput screening (HTS) data combined with molecular docking simulations, researchers can rapidly identify analogs with enhanced efficacy or reduced side effects. This approach has accelerated the discovery pipeline for novel therapeutics and underscores the importance of compounds like this one in modern medicinal chemistry.

In conclusion, 4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 2-(4-nitrophenyl)acetate (CAS No. 877637-45-1) represents a convergence of innovative chemistry and pharmacology. Its complex molecular framework offers multiple opportunities for therapeutic intervention across various disease states. As research continues to uncover new biological functions and synthetic strategies, this compound will undoubtedly remain at the forefront of chemical and pharmaceutical innovation.

877637-45-1 (4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 2-(4-nitrophenyl)acetate) 関連製品

- 2137852-62-9(2H-Pyran-3-methanol, α,3-bis(aminomethyl)tetrahydro-α-methyl-)

- 1214354-50-3(2-(5-(Trifluoromethyl)biphenyl-3-yl)acetic acid)

- 1503329-61-0(1-(3,4-dimethylphenyl)cyclopropane-1-carbaldehyde)

- 2172564-70-2(2-{2-4-(cyclopentylamino)-1H-pyrazol-1-ylethoxy}ethan-1-ol)

- 1701998-04-0(2,3-dimethyl-4H,5H,5aH,6H,7H,8H,9H,9aH-pyrazolo1,5-aquinazoline)

- 84797-37-5(3-{imidazo1,2-apyridin-3-yl}propanoic acid)

- 2411270-55-6(2-chloro-N-(2-cyclohexyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-yl)acetamide)

- 64981-11-9(4-Amino-2,6-dichloro-3-methylphenol)

- 1862069-33-7(3-[(2-Methylbutan-2-yl)oxy]pyridin-4-amine)

- 620546-41-0(methyl 2-{(2Z)-2-(4-bromophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoate)